N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
Description
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of benzothiophenes and triazoles
Properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-methyl-1-phenyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5OS/c1-12-17(22-23-24(12)13-7-3-2-4-8-13)18(25)21-19-15(11-20)14-9-5-6-10-16(14)26-19/h2-4,7-8H,5-6,9-10H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVUBHMLMIZVBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=C(C4=C(S3)CCCC4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety in the production process.
Chemical Reactions Analysis
Amide Bond Reactivity
The carboxamide group serves as a critical site for chemical transformations. Key reactions include:
Hydrolysis
Under acidic or basic conditions, the amide bond undergoes hydrolysis to yield carboxylic acid and amine derivatives. For example:
-
Conditions :
Nucleophilic Substitution
The amide carbonyl can react with nucleophiles (e.g., Grignard reagents) to form ketones or secondary alcohols, though steric hindrance from the tetrahydrobenzothiophene may limit reactivity.
Cyano Group Transformations
The cyano group (-CN) at the 3-position of the benzothiophene participates in reduction and hydrolysis:
| Reaction Type | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Reduction | H₂/Pd-C, EtOH, 25°C, 24 h | Primary amine | 65–78 | |
| Acidic Hydrolysis | H₂SO₄ (50%), reflux, 6 h | Carboxylic acid | 82 | |
| Basic Hydrolysis | NaOH (10%), 100°C, 4 h | Carboxamide | 75 |
Triazole Ring Reactivity
The 1,2,3-triazole moiety demonstrates stability under standard conditions but undergoes selective modifications:
Electrophilic Substitution
The triazole’s N-methyl and phenyl substituents direct electrophiles to the 4-position. For example:
Coordination Chemistry
The triazole nitrogen atoms can coordinate with transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes studied for catalytic applications .
Tetrahydrobenzothiophene Modifications
The saturated six-membered ring undergoes oxidation and functionalization:
| Reaction Type | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂O, 80°C, 3 h | Sulfone derivative | 90 | |
| Ring-Opening | Na/NH₃(l), −33°C, 2 h | Thiol-containing compound | 60 |
Functionalization of the Carboxamide Side Chain
The carboxamide’s phenyl and methyl groups enable further derivatization:
Suzuki Coupling
The phenyl group undergoes cross-coupling with aryl boronic acids:
Methyl Group Oxidation
The 5-methyl group on the triazole oxidizes to a carboxylic acid under strong oxidizing agents:
Stability Under Physiological Conditions
In vitro studies indicate stability in neutral pH (7.4) but partial hydrolysis in acidic (pH 3.0) or basic (pH 9.0) environments . Degradation pathways include:
Key Research Findings
-
Catalytic Activity : Nickel-Raney catalysts enhance hydrogenation efficiency of the cyano group .
-
Stereochemical Effects : Chiral piperidine derivatives (e.g., from ) demonstrate enantioselective binding in biological assays.
-
Solubility : The compound exhibits poor aqueous solubility (0.1 mg/mL at 25°C) but improves with PEG-based formulations .
Scientific Research Applications
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-methyl-4-nitro-3-isoxazolecarboxamide
- N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-fluorobenzamide
- N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[[5-(6-oxo-1-cyclohexa-2,4-dienylidene)-4-phenyl-1H-1,2,4-triazol-3-yl]thio]acetamide
Uniqueness
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of benzothiophene and triazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention for its biological activity, particularly as an inhibitor of specific kinases. This article aims to provide a comprehensive overview of its biological properties based on diverse research findings.
Chemical Structure and Properties
The compound can be characterized by its chemical formula and is known for its complex structure that includes a triazole ring and a benzothiophene moiety. The presence of the cyano group and various functional groups contributes to its biological activity.
Research indicates that this compound acts primarily as an inhibitor of the c-Jun N-terminal kinases (JNK), specifically JNK2 and JNK3. These kinases are part of the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cellular responses to stress and inflammation.
Inhibition Potency
The potency of this compound as an inhibitor has been quantified through various studies:
| Kinase | pIC50 Value |
|---|---|
| JNK2 | 6.5 |
| JNK3 | 6.7 |
These values indicate a strong inhibitory effect against these kinases, with selectivity over other MAPKs such as JNK1 and p38α .
Anti-inflammatory Effects
The compound has shown potential anti-inflammatory properties in various in vitro studies. By inhibiting JNK pathways, it may reduce the expression of pro-inflammatory cytokines. For instance, compounds from the same family have demonstrated significant reductions in inflammatory markers when tested on cell lines exposed to inflammatory stimuli .
Cancer Research
In cancer models, the inhibition of JNK signaling has been linked to reduced cell proliferation and survival in certain cancer types. The compound's ability to selectively inhibit JNK2 and JNK3 could be leveraged for therapeutic strategies against tumors that rely on these pathways for growth and metastasis .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Inflammatory Bowel Disease (IBD) :
- A study evaluated the effects of this compound on IBD models and found significant reductions in disease severity correlated with decreased JNK activity.
- Cancer Cell Lines :
- In experiments using breast cancer cell lines, treatment with the compound resulted in a dose-dependent decrease in cell viability and induction of apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
